molecular formula C15H17NO2 B2373413 N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide CAS No. 2188733-62-0

N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide

Cat. No.: B2373413
CAS No.: 2188733-62-0
M. Wt: 243.306
InChI Key: QINCXVLTYLJHEU-UHFFFAOYSA-N
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Description

N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is a spirocyclic compound characterized by a unique structure where a chromene ring is fused with a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide typically involves a series of cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of spirocyclic skeletons under mild conditions, yielding the desired compound in good yields.

Industrial Production Methods

Industrial production of spirocyclic compounds often involves scalable cyclization reactions and the use of metal-catalyzed processes. The use of photochemical protocols and metal-catalyzed cycloadditions are common in the large-scale synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromene derivatives.

Mechanism of Action

The mechanism of action of N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, spirocyclic derivatives have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Spiro[3,4-dihydrochromene-2,1’-cyclobutane]-6-ylprop-2-enamide is unique due to its specific combination of a chromene ring and a cyclobutane ring, which provides distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-6-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-2-14(17)16-12-4-5-13-11(10-12)6-9-15(18-13)7-3-8-15/h2,4-5,10H,1,3,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINCXVLTYLJHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)OC3(CCC3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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